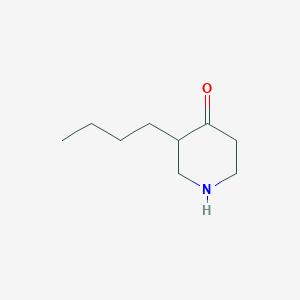

3-Butyl-piperidine-4-one

Description

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

3-butylpiperidin-4-one |

InChI |

InChI=1S/C9H17NO/c1-2-3-4-8-7-10-6-5-9(8)11/h8,10H,2-7H2,1H3 |

InChI Key |

RIWKSZTVWUZLPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CNCCC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Butyl-piperidine-4-one with structurally related piperidine derivatives, drawing from crystallographic, pharmacological, and synthetic data in the provided evidence.

Table 1: Comparative Analysis of Piperidin-4-one Derivatives

Key Comparisons

Substituent Effects on Bioactivity The 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one features aromatic methoxyphenyl groups and an acetylated nitrogen, which may enhance binding to biological targets (e.g., enzymes or receptors) through π-π stacking and hydrogen bonding . The pyrido-pyrimidinone derivative () incorporates a fused heterocyclic system, likely expanding its interaction with nucleic acids or kinases, a property absent in simpler piperidin-4-one analogs .

Physicochemical Properties The dihydrochloride salt form of the pyrido-pyrimidinone derivative () improves aqueous solubility, a critical factor for bioavailability in drug development . This compound, as a free base, may exhibit lower solubility unless formulated as a salt. Crystallographic data for the 1-acetyl-3-ethyl derivative () reveals a distorted chair conformation of the piperidine ring, which could influence molecular packing and stability in solid-state formulations .

The absence of an amide bond or fused heterocycle in this compound may limit its utility in targeting protease or kinase pathways, which are common for related compounds .

Research Implications and Limitations

- Need for Targeted Studies : Direct experimental data on this compound’s crystallography, solubility, and bioactivity are lacking in the provided sources. Comparative studies with analogs suggest that alkyl substituents (e.g., butyl) could modulate pharmacokinetics, but validation is required.

- Diverse Applications: Piperidin-4-one derivatives with bulky substituents (e.g., methoxyphenyl groups) show promise in antimicrobial applications, while fused-ring systems (e.g., pyrido-pyrimidinone) may target kinase pathways .

Q & A

Basic: What synthetic methodologies are commonly employed for 3-Butyl-piperidine-4-one, and how can reaction efficiency be optimized?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or reductive amination pathways. For example, alkylation of piperidin-4-one precursors with butyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a standard approach . Optimization can be achieved by adjusting reaction parameters such as temperature (50–80°C), solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation steps). Purity can be enhanced via column chromatography or recrystallization using ethanol/water mixtures. Kinetic studies (monitored by TLC or HPLC) are critical to identify optimal reaction times and minimize byproducts .

Basic: Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the ketone group at C4 appears as a distinct downfield signal (~208 ppm in ¹³C NMR) .

- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is typical for research-grade compounds) and resolve enantiomers if chiral centers are present .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar derivatives .

Advanced: How can researchers address inconsistencies in reported biological activity data for this compound derivatives?

Answer:

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems) or impurities. Mitigation strategies include:

- Standardized Protocols: Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, fixed incubation times) .

- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm activity trends .

- Meta-Analysis: Cross-reference data from PubChem, Reaxys, and peer-reviewed studies to identify outliers . Contradictory results should be scrutinized for methodological differences, such as fluorinated analogs exhibiting altered bioavailability .

Advanced: What experimental frameworks are effective for studying the pharmacokinetic (PK) properties of this compound?

Answer:

A tiered approach is recommended:

In Vitro Assays:

- Solubility and Stability: Use shake-flask methods in PBS or simulated biological fluids .

- CYP450 Inhibition: Screen for metabolic interactions using human liver microsomes .

In Vivo Models:

- ADME Profiling: Administer radiolabeled compounds to track absorption/distribution in rodent models. Plasma half-life (t₁/₂) and clearance rates are critical metrics .

Computational Modeling: Predict logP and permeability via tools like SwissADME to prioritize analogs for further testing .

Basic: What safety protocols are mandatory when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM, THF).

- Emergency Measures: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced: How can computational chemistry enhance the prediction of this compound’s reactivity in novel reactions?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the ketone group at C4 is a reactive site for Schiff base formation .

- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction media (e.g., DMSO vs. acetonitrile) .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) to guide structural modifications for improved affinity .

Basic: How should researchers design a literature review strategy for this compound?

Answer:

- Databases: Prioritize PubMed, SciFinder, and Reaxys for peer-reviewed articles and patents. Exclude non-peer-reviewed sources like vendor websites .

- Search Terms: Use Boolean operators (e.g., "this compound AND synthesis NOT industrial") to filter irrelevant results .

- Critical Appraisal: Assess study quality by checking for detailed experimental sections, reproducibility notes, and conflict-of-interest disclosures .

Advanced: What strategies validate the reproducibility of this compound synthesis protocols across laboratories?

Answer:

- Detailed Documentation: Publish step-by-step procedures with exact reagent grades, equipment models, and environmental conditions (e.g., humidity control) .

- Collaborative Trials: Share samples with independent labs for cross-validation using standardized NMR and HPLC parameters .

- Open Data: Deposit raw spectra and chromatograms in repositories like Zenodo to enable third-party verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.